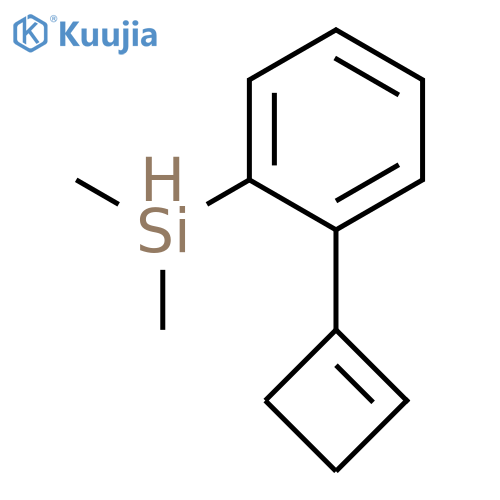Cas no 847158-86-5 ((2-Cyclobuten-1-yldimethylsilyl)benzene)

847158-86-5 structure
商品名:(2-Cyclobuten-1-yldimethylsilyl)benzene
CAS番号:847158-86-5
MF:C12H16Si
メガワット:188.340944290161
CID:4217611
(2-Cyclobuten-1-yldimethylsilyl)benzene 化学的及び物理的性質
名前と識別子
-
- Silane, 2-cyclobuten-1-yldimethylphenyl-
- (2-Cyclobuten-1-yldimethylsilyl)benzene
-
(2-Cyclobuten-1-yldimethylsilyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C990233-10mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 10mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C990233-25mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 25mg |
$ 127.00 | 2023-09-08 | ||
| TRC | C990233-500mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 500mg |
$1665.00 | 2023-05-18 | ||
| TRC | C990233-50mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 50mg |
$ 218.00 | 2023-09-08 | ||
| TRC | C990233-250mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 250mg |
$982.00 | 2023-05-18 | ||
| TRC | C990233-100mg |
(2-Cyclobuten-1-yldimethylsilyl)benzene |
847158-86-5 | 100mg |
$402.00 | 2023-05-18 |
(2-Cyclobuten-1-yldimethylsilyl)benzene 関連文献
-
Munehiro Hasegawa,Ippei Usui,Soichiro Konno,Masahiro Murakami Org. Biomol. Chem. 2010 8 4169
847158-86-5 ((2-Cyclobuten-1-yldimethylsilyl)benzene) 関連製品
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
